molecular formula C17H19BrClF2NO5 B12981385 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12981385
M. Wt: 470.7 g/mol
InChI Key: FHRHYHVPKZNGQW-WPRPVWTQSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple halogenated aromatic rings and a pyrrolidine core. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the tert-butyl and methyl groups. The halogenated aromatic ring is then attached through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the halogenated aromatic rings.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate shares similarities with other halogenated pyrrolidine derivatives.
  • Compounds such as this compound may have similar synthetic routes and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogenated aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19BrClF2NO5

Molecular Weight

470.7 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H19BrClF2NO5/c1-17(2,3)27-16(24)22-7-8(5-10(22)15(23)25-4)26-11-6-9(18)12(19)14(21)13(11)20/h6,8,10H,5,7H2,1-4H3/t8-,10-/m0/s1

InChI Key

FHRHYHVPKZNGQW-WPRPVWTQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2F)F)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2F)F)Cl)Br

Origin of Product

United States

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